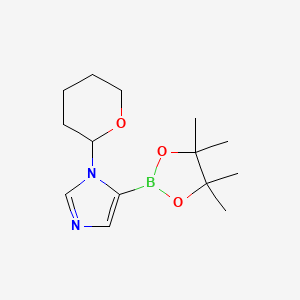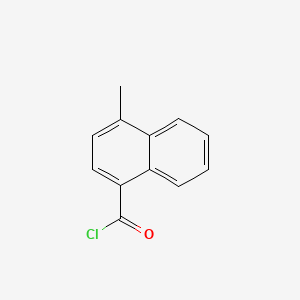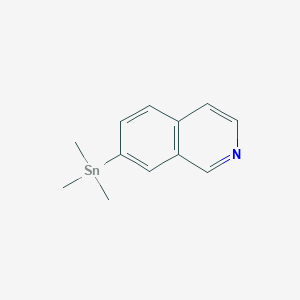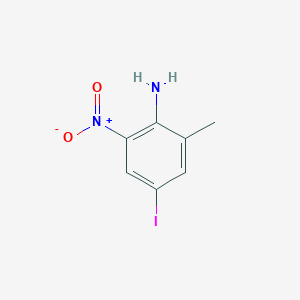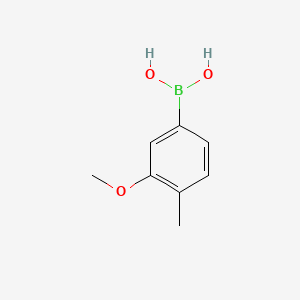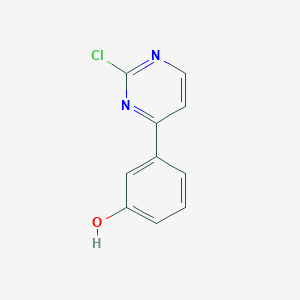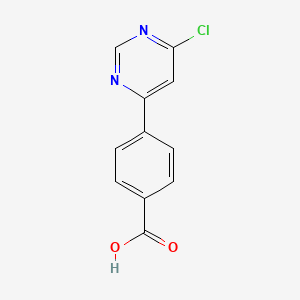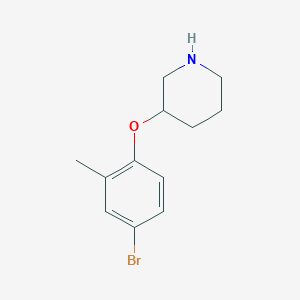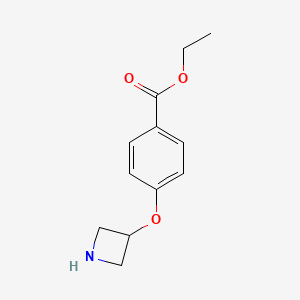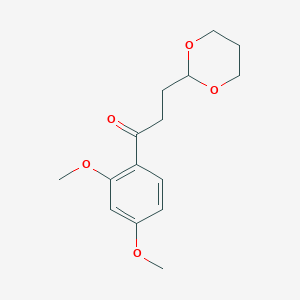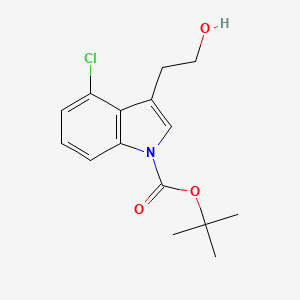
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate” is a complex organic compound. It likely contains an indole core, which is a common structure in many natural products and pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions involving carbamates and boronic esters .Applications De Recherche Scientifique
Antimicrobial Agent Development
This compound has been studied for its potential as a building block in the synthesis of antimicrobial agents. The presence of the indole core can be crucial in the development of new drugs that target resistant strains of bacteria and fungi. The tert-butyl group may provide steric hindrance, potentially leading to selective activity against certain microbial species .
Anticancer Research
The indole moiety is a common feature in many natural and synthetic compounds with anticancer properties. Researchers have explored derivatives of tert-butyl indole carboxylates for their ability to inhibit the growth of cancer cells, such as human breast adenocarcinoma cell lines .
Palladium-Catalyzed Synthesis
In organic synthesis, tert-butyl indole carboxylates can be used in palladium-catalyzed reactions to create N-Boc-protected anilines. This is a key step in synthesizing complex molecules for pharmaceutical applications, where the tert-butyl group serves as a protective group that can be removed under mild conditions .
Synthesis of Tetrasubstituted Pyrroles
The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles can have various applications, including the development of new materials and bioactive molecules .
Suzuki-Miyaura Cross-Coupling
Tert-butyl indole carboxylates may be employed as substrates in Suzuki-Miyaura cross-coupling reactions. This type of reaction is widely used in the formation of carbon-carbon bonds, which is fundamental in the creation of complex organic compounds for various industrial and research purposes .
Molecular Docking Studies
The compound’s structure makes it suitable for molecular docking studies, which are computational methods used to predict the interaction between a molecule and a target protein. This is particularly useful in the rational design of drugs, where the compound can be a lead for further development .
Pharmacological Activity Studies
Researchers have investigated the pharmacological activities of tert-butyl indole carboxylate derivatives. These studies aim to understand the compound’s mode of action, its metabolic pathways, and its potential side effects, which are critical in drug discovery and development .
Lead Compound for Drug Design
Due to its promising biological activities, tert-butyl indole carboxylate can serve as a lead compound in drug design. Its structure can be modified to enhance its activity, selectivity, and pharmacokinetic properties, making it a valuable starting point for the creation of new therapeutic agents .
Propriétés
IUPAC Name |
tert-butyl 4-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(7-8-18)13-11(16)5-4-6-12(13)17/h4-6,9,18H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKARMSWGGZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646559 |
Source


|
| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
CAS RN |
898746-54-8 |
Source


|
| Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

